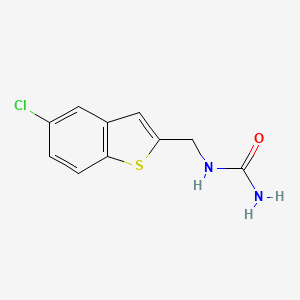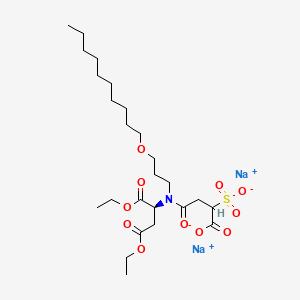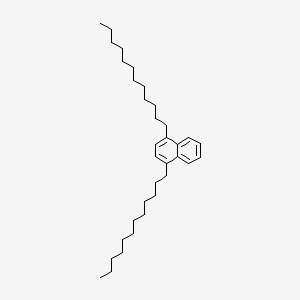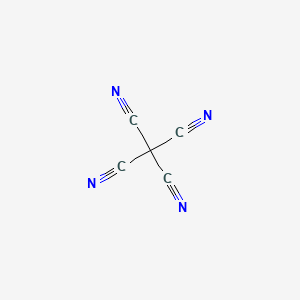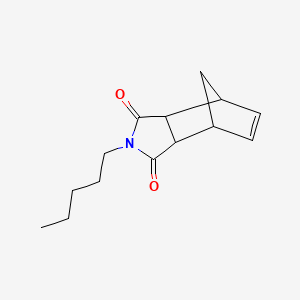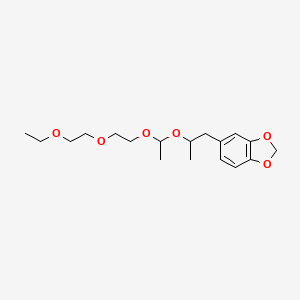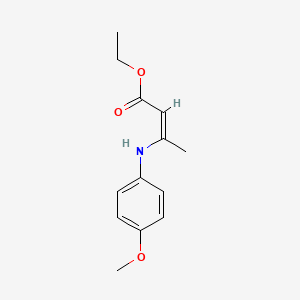![molecular formula C16H22O4S B14694694 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid CAS No. 27124-95-4](/img/structure/B14694694.png)
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is an organic compound characterized by the presence of a cyclohexyl ring substituted with a 3,4-dimethoxyphenyl group and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions starting from cyclohexanone. This may involve reduction and subsequent functionalization to introduce the desired substituents.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclohexyl intermediate reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)propyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)butyl]sulfanylacetic acid
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its linear analogs
Propiedades
Número CAS |
27124-95-4 |
|---|---|
Fórmula molecular |
C16H22O4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)cyclohexyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H22O4S/c1-19-13-8-7-11(9-14(13)20-2)12-5-3-4-6-15(12)21-10-16(17)18/h7-9,12,15H,3-6,10H2,1-2H3,(H,17,18) |
Clave InChI |
OIZZURHKYIZIGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCCCC2SCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


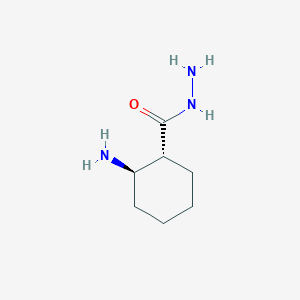

![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
